tert-butyl (((1S,2R)-2-hydroxycyclohexyl)methyl)carbamate
Description
tert-Butyl N-{[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1 |
InChI Key |
MAONMXZZIKVZBB-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . This reaction can be conducted at room temperature, making it a convenient and efficient method for synthesizing the compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the tert-butyl group with the nucleophile.
Scientific Research Applications
tert-Butyl N-{[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate involves its role as a protecting group for amines. The tert-butyl group can be cleaved under acidic conditions, revealing the free amine for further reactions . This property makes it valuable in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.
tert-Butyl-N-methylcarbamate: A related compound with a methyl group instead of a cyclohexyl group.
Uniqueness
tert-Butyl N-{[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate is unique due to its specific structure, which provides steric hindrance and stability in various chemical reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
